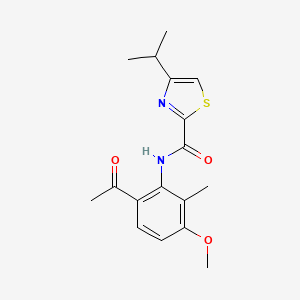

N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide

Description

N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide is a synthetic small molecule characterized by a thiazole-carboxamide core linked to a substituted phenyl group. The phenyl ring features acetyl, methoxy, and methyl substituents at positions 6, 3, and 2, respectively, while the thiazole ring includes a 4-isopropyl group. This compound is marketed by CymitQuimica for research purposes, with pricing tiers ranging from €228.00 for 50 mg to €1,398.00 for 1 g .

Properties

IUPAC Name |

N-(6-acetyl-3-methoxy-2-methylphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-9(2)13-8-23-17(18-13)16(21)19-15-10(3)14(22-5)7-6-12(15)11(4)20/h6-9H,1-5H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYNUOMXGGSXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1NC(=O)C2=NC(=CS2)C(C)C)C(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703891 | |

| Record name | N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923289-20-7 | |

| Record name | N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-(propan-2-yl)-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide typically involves the reaction of 6-acetyl-3-methoxy-2-methylphenylamine with 4-isopropylthiazole-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs are benzothiazole-derived acetamides from a 2018 European patent (EP3348550A1), including:

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

Comparison Highlights :

| Feature | Target Compound | Patent Analogs |

|---|---|---|

| Core Heterocycle | Thiazole | Benzothiazole |

| Substituents on Heterocycle | 4-isopropyl | 6-trifluoromethyl |

| Amide Type | Carboxamide | Acetamide |

| Phenyl Substituents | 6-acetyl, 3-methoxy, 2-methyl | Varied methoxy/trifluoromethyl |

Functional Implications :

- Substituents : The 4-isopropyl group enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to the electron-withdrawing trifluoromethyl group in analogs .

- Amide Linkage : Carboxamide vs. acetamide affects hydrogen-bonding capacity, influencing interactions with enzymatic active sites .

Commercial and Research Utility

The target compound is priced significantly higher than simpler analogs like 6-Methoxyisoquin-1(2H)-one (€31.00 for 250 mg vs. €691.00 for 250 mg of the target compound) . This cost disparity reflects its complex synthesis and niche research applications.

Biological Activity

N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- CAS Number: 923289-20-7

- Molecular Weight: 332.42 g/mol

- Chemical Formula: C17H20N2O3S

- Appearance: Solid powder

- Purity: ≥98%

The compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring and substituents on the phenyl ring significantly influence the compound's cytotoxicity.

Case Study:

A study evaluated the compound's effect on breast cancer MDA-MB-231 cells, revealing an inhibition of cell growth at concentrations as low as 10 µM. The compound induced apoptosis, characterized by increased caspase-3 activity and morphological changes in treated cells. The IC50 value for this activity was determined to be approximately 8 µM, indicating potent anticancer effects compared to standard chemotherapeutics .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

3. Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are crucial in neurodegenerative diseases like Alzheimer's.

Findings:

In vitro assays have shown that this compound has an IC50 value of approximately 1.90 µM against AChE, making it a competitive inhibitor compared to standard drugs like donepezil (IC50 = 2.16 µM). This suggests potential applications in treating cognitive disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

-

Cytotoxicity in Cancer Cells:

- Induction of apoptosis through caspase activation.

- Disruption of microtubule assembly leading to cell cycle arrest.

-

Antimicrobial Action:

- Disruption of bacterial cell wall synthesis.

- Interference with bacterial protein synthesis.

-

Enzyme Inhibition:

- Competitive binding to active sites of AChE and BChE, preventing substrate hydrolysis.

Q & A

Basic: What synthetic methodologies are recommended for constructing the thiazole-carboxamide core in N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide?

The thiazole-carboxamide scaffold is typically synthesized via cyclization or coupling reactions. Key steps include:

- Cyclization with iodine/triethylamine (TEA): Reacting thiourea intermediates in DMF with iodine and TEA to form the thiazole ring, accompanied by sulfur elimination (e.g., 1/8 S₈) .

- Use of Lawesson’s reagent: Converting carboxamide precursors to thioamides, followed by cyclization under mild conditions (e.g., preparative TLC purification) .

- POCl₃-mediated reactions: Employing phosphoryl chloride to activate carboxylic acid derivatives for coupling with amines or thiosemicarbazides, as seen in analogous thiadiazole syntheses .

Purification often involves recrystallization from DMSO/water or ethanol .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should be prioritized?

- ¹H/¹³C NMR spectroscopy:

- The acetyl group (δ ~2.5 ppm for CH₃ in ¹H NMR; δ ~200–210 ppm for carbonyl in ¹³C NMR).

- Methoxy protons (δ ~3.8–4.0 ppm) and isopropyl splitting patterns (doublet of septets for CH) .

- IR spectroscopy:

- Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds .

- X-ray crystallography:

Advanced: How can researchers address low yields in the final coupling step of the acetylated aromatic moiety to the thiazole ring?

- Optimize stoichiometry: Use 1.1–1.5 equivalents of coupling agents (e.g., carbodiimides) to drive the reaction .

- Solvent selection: Polar aprotic solvents like DMF or acetonitrile enhance solubility of aromatic intermediates .

- Temperature control: Reflux conditions (e.g., 90°C for 3 hours) improve kinetics but may require quenching to prevent decomposition .

Advanced: What crystallographic strategies are effective in resolving ambiguities in the molecular conformation of this compound, especially regarding the isopropyl group's orientation?

- High-resolution X-ray diffraction: Collect data at 292 K with synchrotron sources to improve resolution (e.g., mean C–C bond accuracy of 0.003 Å) .

- SHELXL refinement: Utilize disorder modeling for flexible groups like isopropyl, and validate with Fo/Fc maps to minimize R factors (<0.05) .

- Twinned data handling: Apply the TWIN/BASF commands in SHELX for overlapping reflections .

Advanced: How should conflicting data between theoretical computational models and experimental NMR results be reconciled for this compound?

- Dynamic effects in NMR: Account for rotational barriers (e.g., acetyl group rotation) causing signal broadening, which DFT models may overlook .

- Cross-validation with X-ray: Compare computed geometries (e.g., dihedral angles) with crystallographic data to identify discrepancies .

- Solvent correction in DFT: Include implicit solvent models (e.g., PCM) to better match experimental chemical shifts .

Advanced: What methodologies are employed to analyze the electronic effects of substituents (e.g., acetyl, methoxy) on the reactivity of the thiazole-carboxamide scaffold?

- Hammett plots: Correlate substituent σ values with reaction rates (e.g., methoxy as electron-donating groups reduce electrophilicity at the thiazole C2 position) .

- Comparative synthesis: Synthesize analogs with substituents of varying electronic profiles (e.g., nitro vs. methoxy) to assess their impact on cyclization yields .

- DFT calculations: Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.